molecular formula C20H23ClN2O B11354462 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11354462
M. Wt: 342.9 g/mol
InChI Key: YSFYAZLRBBJYQC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a benzamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzyl chloride with piperidine to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The precise pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O/c21-18-11-9-16(10-12-18)19(23-13-5-2-6-14-23)15-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)

InChI Key

YSFYAZLRBBJYQC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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